3-Chloro-5-fluoropyridine-4-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

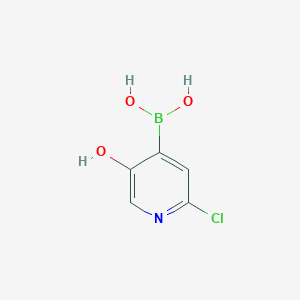

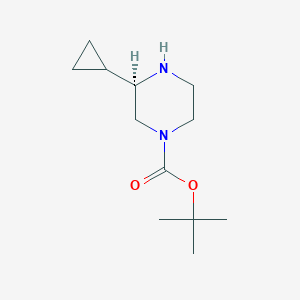

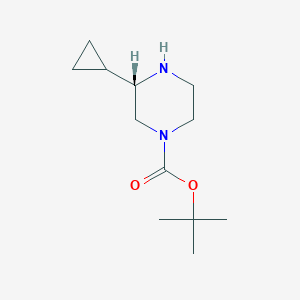

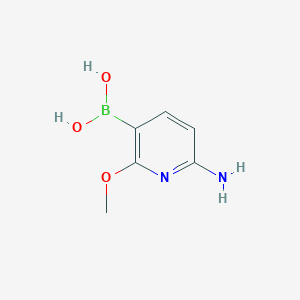

3-Chloro-5-fluoropyridine-4-boronic acid is a chemical compound with the molecular formula C5H4BClFNO2 and a molecular weight of 175.35 . It is commonly used in laboratory settings .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses a relatively stable, readily prepared, and environmentally benign organoboron reagent . Protodeboronation of boronic esters has also been reported, utilizing a radical approach .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4BClFNO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2,10-11H . This indicates the presence of boron, chlorine, fluorine, nitrogen, and oxygen atoms in the compound.Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura coupling, a reaction that conjoins chemically differentiated fragments with the metal catalyst . The reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .Physical and Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 175.35 , and its InChI code is 1S/C5H4BClFNO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2,10-11H .Aplicaciones Científicas De Investigación

Synthesis of Complex Molecules

This compound is utilized in the synthesis of complex molecules, particularly in creating novel heteroarylpyridine scaffolds through iterative and regioselective cross-couplings. For example, a study demonstrated the one-pot synthesis of 2-chloro-3,4-diiodopyridine from 2-chloropyridine, which then underwent sequential Suzuki–Miyaura cross-couplings with various heteroaryl and arylboronic acids, including 3-chloro-5-fluoropyridine-4-boronic acid. This process enabled the synthesis of complex molecules like 5-[3,4-bis(2-phenylethynyl)pyridin-2-yl]-2-fluoropyridine with significant yields, highlighting the role of boronic acid derivatives in facilitating complex organic syntheses (Daykin et al., 2010).

Fluorescence Quenching Studies

Boronic acid derivatives, including those similar to this compound, are studied for their fluorescence quenching properties. These properties are essential in developing sensing materials for various applications. For instance, the fluorescence quenching behavior of boronic acid derivatives by aniline in alcohols was studied, showing how these compounds can be used in sensing technologies and understanding the mechanisms of fluorescence quenching in biological systems (Geethanjali et al., 2015).

Development of Sensing Materials

This compound and its derivatives are actively researched in the development of new sensing materials. These materials are capable of detecting various biological and chemical substances, leveraging the unique binding properties of boronic acids with diols. Research in this area explores the synthesis, structural analysis, and application potential of boronic acid derivatives for creating advanced sensors with high specificity and sensitivity for diagnostic and environmental monitoring applications (Hernández-Negrete et al., 2021).

Novel Catalytic Applications

The compound is also explored for its potential catalytic applications in organic reactions. Boronic acid derivatives are known for their catalytic properties, particularly in facilitating carbon-carbon bond formation reactions. These applications are crucial in developing new synthetic methodologies that are more efficient, selective, and environmentally friendly (Hashimoto et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of 3-Chloro-5-fluoropyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . .

Safety and Hazards

3-Chloro-5-fluoropyridine-4-boronic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Direcciones Futuras

The use of 3-Chloro-5-fluoropyridine-4-boronic acid and similar compounds in Suzuki–Miyaura coupling and other reactions continues to be a subject of research . Future directions may include the development of new synthesis methods, the exploration of other potential reactions, and the study of the compound’s properties and applications in various fields.

Propiedades

IUPAC Name |

(3-chloro-5-fluoropyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BClFNO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2,10-11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCHMDYNKQPWPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1F)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride](/img/structure/B6337908.png)

![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid](/img/structure/B6337960.png)

![Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6337969.png)